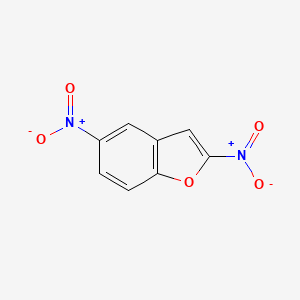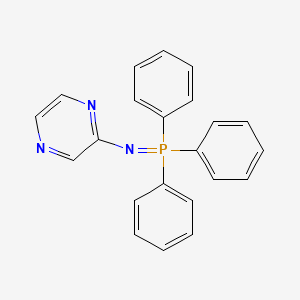
1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-
Overview
Description
The compound “1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-” is a unique chemical provided by Sigma-Aldrich . It is part of a collection of unique chemicals for early discovery researchers .
Physical and Chemical Properties The empirical formula of this compound is C12H11N . It has a molecular weight of 169.22 . The compound is a solid . Its SMILES string is C1NCc2cccc3cccc1c23 and its InChI is 1S/C12H11N/c1-3-9-4-2-6-11-8-13-7-10 (5-1)12 (9)11/h1-6,13H,7-8H2 .
Scientific Research Applications
Subheading: Chemosensor Systems Involving 1H-Benz(de)isoquinoline-1,3(2H)-dione Derivatives
New derivatives of the 1H-Benz(de)isoquinoline-1,3(2H)-dione system have been developed to function as chemosensors. These derivatives, which include an amino group, were synthesized by reacting specific dione compounds with ethylenediamine and hydrazine. The resulting compounds, after further functionalization of their free amino groups into imines, amines, thioureas, and hydrazones, demonstrated high selectivity in chemosensing, particularly for the determination of anions (Tolpygin et al., 2012), (Толпыгин et al., 2013).
Antimicrobial Applications
Subheading: Antimicrobial Activity of 1H-Benz(de)isoquinoline-1,3(2H)-dione Derivatives
Aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione were synthesized and evaluated for their antimicrobial activities. The tested microorganisms included a variety of aerobic and facultative anaerobic bacteria, obligatory anaerobes, and the yeast Candida albicans. Notably, among these derivatives, certain compounds stood out for their potent antibacterial and antifungal activities (Kuran et al., 2012).
Synthesis and Sensor Applications
Subheading: Novel Synthesis and Sensor Applications of 1H-Benz(de)isoquinoline-1,3(2H)-dione Derivatives
The synthesis of unique 1H-Benz(de)isoquinoline-1,3(2H)-dione derivatives has been described, utilizing a series of aldehydes and specific acidic media. These compounds were synthesized through the Pictet–Spengler reaction, yielding novel isoquinolino[5,4-ab]phenanthridine derivatives with unique frameworks. The synthesized compounds showed optimized yields, especially when phosphoric acid was used as the acidic medium (Tsai et al., 2018).
In another study, a specific 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) and its copolymer with styrene were synthesized and characterized. The photophysical characteristics of NI3 were thoroughly investigated, revealing significant insights into its sensor abilities for different metal ions and its behavior in various environments. This study emphasized the importance of the structural positioning of certain fragments for the detection ability of the compounds, especially in monomeric and polymeric forms (Staneva et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
NSC308848, also known as “1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)-”, “NSC-308848”, or “64M3VNL7T2”, is a small molecular transcription factor inhibitor . Its primary targets are the Myc-Max complex, which are transcription factors . These transcription factors play a crucial role in cellular functions including proliferation, differentiation, and apoptosis .
Mode of Action
NSC308848 interacts with its targets by inhibiting the Myc-Max complex from binding DNA and inducing gene transcription . This interaction results in changes in the cellular functions regulated by these transcription factors, leading to the induction of apoptosis and inhibition of cellular transformation .
Biochemical Pathways
The compound affects the Myc pathway, a network of transcriptional regulators involved in a variety of cellular functions . By inhibiting the Myc-Max complex, NSC308848 interferes with this pathway at different levels, affecting downstream effects such as cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of NSC308848’s action include the induction of apoptosis in Myc-overexpressing cells and the inhibition of Myc-induced cellular transformation . It has been shown to have prominent effects in MYCN overexpressing neuroblastoma cells .
Action Environment
It is known that the compound should be protected from light and stored at 2-8°c , suggesting that these factors may affect its stability and efficacy.
properties
IUPAC Name |
5-amino-2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-20(4-2)8-9-21-17(22)14-7-5-6-12-10-13(19)11-15(16(12)14)18(21)23/h5-7,10-11H,3-4,8-9,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFFNSUDGUZZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219563 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69408-82-8 | |
| Record name | NSC-308848 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC308848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69408-82-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-(2-(DIETHYLAMINO)ETHYL)-1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64M3VNL7T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065994.png)


![2H-Pyrano[2,3-c]pyridin-2-one](/img/structure/B3066016.png)




![4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B3066060.png)

